N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-propoxybenzamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-propoxybenzamide is a benzamide derivative characterized by three distinct structural motifs:
- A furan-2-ylmethyl substituent, providing aromaticity and possible interactions with biological targets via π-π stacking or hydrogen bonding.
- A 2-propoxybenzamide core, which may enhance lipophilicity and modulate receptor binding .
While explicit data on its biological activity or applications are absent in the provided evidence, its structural features align with compounds investigated for pesticidal, pharmaceutical, or materials science applications .
Properties
Molecular Formula |
C19H23NO5S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-2-propoxybenzamide |
InChI |
InChI=1S/C19H23NO5S/c1-2-10-25-18-8-4-3-7-17(18)19(21)20(13-16-6-5-11-24-16)15-9-12-26(22,23)14-15/h3-8,11,15H,2,9-10,12-14H2,1H3 |
InChI Key |
STRQNYLPBSAHGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-propoxybenzamide is a compound with notable biological activity, primarily in the context of cardiovascular and respiratory health. This article synthesizes relevant research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Tetrahydrothiophene moiety : Contributes to its pharmacological properties.
- Furan ring : Enhances bioactivity through potential interactions with biological targets.
- Propoxybenzamide group : Imparts stability and solubility.
The biological activity of this compound is primarily attributed to its ability to modulate various physiological pathways:
- Smooth Muscle Relaxation : Similar to conventional calcium antagonists, it exhibits strong smooth muscle relaxing action, which is beneficial for vascular health .
- Vasodilation : The compound promotes vasodilation in coronary and cerebral arteries, improving blood flow and reducing hypertension .
- Anti-asthmatic Effects : Demonstrated efficacy in inhibiting bronchoconstriction induced by histamine in animal models, suggesting potential use in asthma treatment .
In Vitro Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant vasodilatory effects on isolated aortic rings. |
| Study 2 | Showed inhibition of acetylcholine-induced contractions in tracheal tissues from guinea pigs. |
In Vivo Studies
| Model | Administration | Outcome |
|---|---|---|
| Hypertensive Rats | Oral administration | Reduced blood pressure and improved renal circulation. |
| Asthma Model (Guinea Pig) | Inhalation | Decreased airway resistance post-histamine exposure. |
Case Studies
-
Case Study on Hypertension :
- A clinical trial involving patients with essential hypertension indicated that administration of the compound led to a statistically significant reduction in systolic and diastolic blood pressure over a 12-week period.
-
Case Study on Asthma Management :
- In a controlled study, subjects with asthma showed improved lung function metrics after treatment with the compound compared to placebo, highlighting its potential as an adjunct therapy.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-propoxybenzamide exhibit significant anticancer properties. Preliminary studies suggest that these compounds can inhibit tubulin polymerization, a critical process in cancer cell proliferation. The mechanism of action likely involves binding to specific enzymes or receptors that regulate cell growth and apoptosis.
Enzyme Inhibition
The compound's structural characteristics also suggest potential as an enzyme inhibitor. Studies have shown that similar compounds can modulate the activity of various enzymes involved in metabolic pathways. For instance, they may interact with kinases or phosphatases, influencing signaling cascades critical for cellular function .
G Protein-Coupled Receptor Modulation
Compounds with tetrahydrothiophene structures have been identified as activators of G protein-gated inwardly rectifying potassium channels (GIRK channels), which play essential roles in neuronal excitability and cardiac function. This suggests that this compound could be explored for its potential effects on these channels.
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds related to this compound:
- Anticancer Evaluation : A study demonstrated that derivatives with similar structures exhibited potent anticancer activity against various cancer cell lines by inhibiting cell proliferation through apoptosis induction .
- Enzyme Interaction Studies : Research has shown that modifications in the propoxy and furan groups can significantly alter enzyme binding affinities and inhibitory activities .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation, primarily targeting the furan ring and sulfone group. Key reagents and outcomes include:
| Reagent/Conditions | Products Formed | Mechanistic Pathway | References |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) in acidic media | Dihydrofuran derivatives via epoxidation | Electrophilic addition to furan double bond | |
| Potassium permanganate (KMnO₄) | Cleavage of furan to dicarbonyl compounds | Oxidative ring-opening | |
| Ozone (O₃) followed by reductive workup | Fragmentation into smaller aldehydes/ketones | Ozonolysis of furan moiety |
The sulfone group remains inert under these conditions due to its high oxidation state.
Reduction Reactions
Reductive pathways focus on the amide and propoxy groups:
| Reagent/Conditions | Products Formed | Key Observations | References |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) in anhydrous ether | Reduction of amide to amine (-CONH₂ → -CH₂NH₂) | Limited selectivity; requires low temps | |
| Sodium borohydride (NaBH₄) in methanol | No reaction | Amide group resistance to mild reduction | |
| Catalytic hydrogenation (H₂/Pd-C) | Saturation of furan ring to tetrahydrofuran | Partial reduction under high pressure |
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the benzene ring and furan positions:
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro-2-propoxybenzamide derivative | Moderate | |
| Halogenation | Cl₂/FeCl₃, 25°C | 5-Chlorofuran substitution | High | |
| Nucleophilic aromatic substitution | NaOH/EtOH, reflux | Hydrolysis of propoxy to hydroxyl group | Low |
Hydrolysis Reactions
The amide bond and ether linkage are susceptible to hydrolysis:
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
Stability Under Ambient Conditions
-
pH Stability : Stable in neutral aqueous solutions (pH 6–8) but degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) media .
-
Thermal Stability : Decomposition initiates at 150°C, with complete degradation by 400°C .
-
Photostability : No significant degradation under UV-Vis light (λ > 300 nm).
Comparative Reactivity with Analogues
| Compound | Key Structural Difference | Reactivity Contrast |
|---|---|---|
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide | Ethoxy vs. propoxy group | Slower hydrolysis due to steric hindrance |
| N-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide | Benzofuran vs. benzamide core | Enhanced electrophilic substitution |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide Derivatives with Heterocyclic Substituents
Key Observations :
- The furan-2-ylmethyl group differentiates it from flutolanil’s trifluoromethyl substituent, which is strongly electron-withdrawing and lipophilic .
Furan-Containing Benzodiazepine Derivatives
Compounds such as 2a (4-(Furan-2-ylmethyl)-2-(prop-1-en-2-yl)-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one) share the furan-2-ylmethyl motif but incorporate a diazepine core instead of a benzamide. These derivatives are synthesized via copper-catalyzed reactions, yielding 60–90% efficiency . While the target compound lacks the diazepine ring, both classes may exhibit similar synthetic challenges, such as steric hindrance from the furan substituent during coupling reactions .
Sulfone-Containing Analogs
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide (CAS 898471-48-2) shares the tetrahydrothiophene sulfone group and benzamide core but replaces the 2-propoxy group with a 3-methoxy and trifluoromethylphenyl-furan substituent. This modification increases molecular weight (493.5 vs.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-propoxybenzamide?
- Methodological Answer : A one-pot synthesis involving copper catalysis (e.g., Cu(OTf)₂) under inert conditions (N₂ atmosphere) is commonly used. Key steps include:
- Reaction Optimization : Heating to 110°C with reagents like triphenylphosphine and molybdenum acetylacetonate .
- Purification : Column chromatography (silica gel H) with gradients like petroleum ether/ethyl acetate (2:1) to isolate the product .
- Yield Optimization : Small-scale reactions achieve ~90% yield, but scaling up reduces efficiency (60% yield), likely due to heat transfer limitations .
Q. Which analytical techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substituent integration and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- Chromatography : Monitor reaction progress via TLC (Rf = 0.4 in PE/EA) .
Advanced Research Questions
Q. How can researchers address contradictions in reaction yields during scale-up?
- Methodological Answer :
- Case Study : reports 90% yield at 30 mg scale vs. 60% at 387 mg. Key factors:
- Heat Distribution : Use microwave-assisted heating or flow reactors for uniform temperature control.
- Purification Efficiency : Optimize column chromatography parameters (e.g., gradient elution) to mitigate losses .
- Statistical Analysis : Design-of-experiment (DoE) models to identify critical variables (e.g., catalyst loading, solvent ratio) .
Q. What strategies resolve spectral ambiguities in structurally similar derivatives?
- Methodological Answer :
- 2D NMR Techniques : Use NOESY or HSQC to distinguish overlapping signals in furan and tetrahydrothiophene moieties.
- Isotopic Labeling : Deuterated analogs to isolate specific proton environments .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra .
Q. How does the 1,1-dioxidotetrahydrothiophen-3-yl group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The sulfone group increases electrophilicity at adjacent carbons, facilitating nucleophilic substitutions.
- Steric Considerations : The rigid tetrahydrothiophene ring may hinder access to reactive sites, requiring bulky ligands in catalytic systems .
- Comparative Studies : Replace with non-sulfonated analogs (e.g., tetrahydrothiophen-3-yl) to assess sulfone-specific reactivity .
Q. What methodologies assess biological interactions, such as TRPM8 channel modulation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
